C12H19ClO2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19ClO2 |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-8-4-9(2)11(10(3)5-8)7-15-12(14)6-13/h4,9-11H,5-7H2,1-3H3 |
InChI Key |
XFKKLFJLWBBJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CCl)C)C |
Origin of Product |
United States |
Precursors and Starting Materials in C12h19clo2 Synthesis
The choice of precursors and starting materials is fundamental to the efficiency and practicality of synthesizing C12H19ClO2 isomers. Different isomers require distinct starting materials and synthetic routes.
For the synthesis of 7-Acetoxy-6-chlor-7-methyl-3-methylen-oct-1-en, reported precursors include compounds with CAS numbers 123-35-3 and 64-19-7. These materials undergo specific reactions to build the carbon skeleton and introduce the characteristic functional groups of this isomer.
In the case of 5-(1-cyclopentenyl)valeric acid β-chloroethyl ester, a listed precursor is the compound with CAS 176-32-9. This starting material is transformed through a synthetic route to yield the target ester.
The synthesis of (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate (B1210297) utilizes geranyl acetate as a starting material. Geranyl acetate is a naturally occurring monoterpenoid, and its transformation involves an Iodine(III)-mediated halogenation reaction to introduce the chlorine atom and rearrange the structure to the this compound isomer.
While 4-tert-Butylcyclohexyl chloroformate was initially considered due to conflicting reports on its molecular formula, it is primarily synthesized from 4-tert-butylcyclohexanol (B146172) and bis(trichloromethyl) carbonate using an inorganic catalyst. Although some sources incorrectly listed its formula as this compound, its actual formula is C11H19ClO2, and it serves as a reagent in organic synthesis, particularly for the protection of alcohols and amines, and as an intermediate in the production of other chemicals like Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate.
Table 1 summarizes some of the identified this compound isomers and their reported precursors.
| Compound Name | CAS Number | Reported Precursors (CAS) |
| 7-Acetoxy-6-chlor-7-methyl-3-methylen-oct-1-en | 124431-86-3 | 123-35-3, 64-19-7 |
| 5-(1-cyclopentenyl)valeric acid β-chloroethyl ester | 23182-13-0 | 176-32-9 |
| (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate | Not available | Geranyl acetate |
| 1-Chlor-3-acetoxy-cyclodecen-(1) | 6498-59-5 | Not specified |
| Isopropyl (Z)-2-Chloro-3-cyclohexylacrylate | Not available | Aldehydes, Trihaloesters/Amides |
Total Synthesis Applications Involving C12h19clo2 Moieties or Intermediates
C12H19ClO2 isomers and molecules containing related structural fragments can serve as valuable intermediates or building blocks in the total synthesis of more complex natural products and other target molecules. Total synthesis aims at the complete chemical synthesis of complex organic molecules from simpler, readily available precursors.
One instance where a compound with the molecular formula this compound (with a mass of 230.1074) was encountered is in the context of synthetic studies towards the welwitindolinone alkaloids. These natural products are structurally complex and have interesting biological activities, making them attractive targets for total synthesis. The presence of a this compound intermediate in such a synthesis highlights the utility of this structural motif in constructing intricate molecular architectures.
The incorporation of this compound moieties or the use of this compound isomers as intermediates allows synthetic chemists to leverage their specific reactivity and structural characteristics to build complexity and achieve desired stereochemical outcomes in the synthesis of target compounds. While detailed information on the specific role of every this compound isomer in total synthesis applications is extensive and compound-specific, their occurrence as intermediates in the synthesis of complex natural products like the welwitindolinone alkaloids demonstrates their significance in advanced synthetic endeavors.
Analytical Characterization and Identification of C12h19clo2 Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with a molecule, providing data that can be interpreted to determine the arrangement of atoms and functional groups within the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. It provides detailed information about the chemical environment of atomic nuclei, typically hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: This technique provides a spectrum showing signals for each chemically distinct hydrogen atom in the molecule. The position of the signal (chemical shift, δ) indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal is proportional to the number of protons giving rise to that signal. For C12H19ClO2 compounds, ¹H NMR can help identify different types of protons (e.g., aliphatic, olefinic, protons adjacent to electronegative atoms like chlorine or oxygen) and their connectivity. For instance, characteristic signals for protons on carbons bearing chlorine or oxygen atoms would be expected at specific chemical shifts. Studies have reported ¹H NMR data for this compound compounds, including chemical shifts and coupling constants, which are crucial for assigning specific protons within the molecular structure rsc.orgcsic.esbeilstein-journals.org. For example, a compound with the formula this compound showed signals in its ¹H NMR spectrum in CDCl3, including multiplets and doublets at various ppm values, indicative of different proton environments rsc.orgcsic.esbeilstein-journals.org.
¹³C NMR Spectroscopy: This technique provides a spectrum showing a signal for each chemically distinct carbon atom. The chemical shift (δ) of a ¹³C signal is highly sensitive to the electronic environment of the carbon atom, providing information about the hybridization state and the presence of nearby functional groups. ¹³C NMR is essential for determining the carbon skeleton of the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbon atoms csic.esbeilstein-journals.org. Published data for this compound compounds include ¹³C NMR chemical shifts, which aid in confirming the carbon framework and identifying different carbon types, such as carbonyl carbons or carbons involved in double bonds rsc.orgcsic.esbeilstein-journals.org.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. For a this compound compound, IR spectroscopy can provide evidence for the presence of functional groups such as carbonyls (C=O), carbon-carbon double bonds (C=C), and C-Cl bonds. For example, IR spectra of this compound compounds have shown characteristic absorption bands, including those around 1700-1750 cm⁻¹ for carbonyl stretching vibrations and potentially bands indicative of C=C or C-Cl stretches rsc.orgbeilstein-journals.orgrptu.de.
Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and thus confirming the molecular formula of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is a common technique where molecules are bombarded with electrons, causing ionization and often fragmentation. The resulting mass spectrum shows the molecular ion peak (M+•), corresponding to the intact molecule minus an electron, and fragment ion peaks. The molecular ion peak provides the molecular weight, which can be used to confirm the molecular formula this compound (molecular weight approximately 230.73 g/mol ) nih.govtheses.fr. The fragmentation pattern, the set of fragment ions and their relative abundances, is characteristic of the compound's structure tutorchase.comsavemyexams.com. Analyzing these fragments can provide clues about the functional groups and connectivity within the molecule tutorchase.comslideshare.net. For instance, fragmentation patterns can indicate the loss of specific groups like alkyl chains or functional moieties tutorchase.comsavemyexams.commiamioh.edu.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places. This allows for the precise determination of the elemental composition of the molecular ion and fragment ions, providing unequivocal confirmation of the molecular formula and aiding in the identification of fragment structures rsc.orgcsic.es. HRMS data for this compound compounds have been reported, showing calculated and found mass values that match the expected high-resolution mass for this formula rsc.orgcsic.es.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are used to separate components in a mixture, allowing for the assessment of purity and the analysis of complex samples. These methods are often coupled with spectroscopic detectors for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase thermofisher.cominnovatechlabs.com. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected youtube.com.
GC-MS is widely used for identifying and quantifying components in complex mixtures. For this compound compounds that are sufficiently volatile and thermally stable, GC-MS can be used to determine the number of components in a sample, assess their relative abundance (purity), and obtain mass spectra for each separated component rsc.orgcsic.es. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, which can be used for tentative identification by comparison with standards or databases innovatechlabs.com. The coupled MS detector provides a mass spectrum for each peak in the chromatogram, allowing for the confirmation of the molecular weight and the analysis of fragmentation patterns for structural confirmation youtube.com. GC-MS has been applied in the analysis of compounds with the formula this compound, providing both chromatographic separation and mass spectral data csic.es.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile chromatographic technique used to separate a wide range of compounds, including those that are not sufficiently volatile for GC. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase johnwoodgroup.com. Different types of stationary phases and mobile phases can be used depending on the properties of the analytes.
HPLC is used for purity assessment, quantitative analysis, and preparative separation of compounds. For this compound compounds, HPLC can be used to determine the purity of a sample by integrating the peaks in the chromatogram. The retention time in the HPLC chromatogram is characteristic of a compound under specific chromatographic conditions and can be used for identification by comparison with standards innovatechlabs.com. HPLC can be coupled with various detectors, including UV-Vis detectors (if the compound has a chromophore), refractive index detectors, or mass spectrometers (HPLC-MS) nih.gov. HPLC-MS provides both chromatographic separation and mass spectral information, which is particularly useful for analyzing complex mixtures and identifying unknown components nih.gov. HPLC has been utilized in the analysis of samples containing compounds with the molecular formula this compound rptu.deuniv-orleans.fr.
Compound Names and PubChem CIDs
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used, rapid, and inexpensive analytical technique for separating and visualizing components of a mixture. It is frequently employed in organic chemistry to monitor reaction progress, assess the purity of a compound, and determine appropriate solvent systems for column chromatography ucsb.eduyoutube.com.
TLC is performed on a stationary phase, typically a thin layer of silica (B1680970) gel or aluminum oxide coated on a plate, such as aluminum or glass ucsb.edu. For compounds with the formula this compound, silica gel 60 F254 plates are commonly used beilstein-journals.orgrsc.org. The mobile phase consists of an organic solvent or a mixture of solvents, which moves up the plate by capillary action youtube.com. The separation of compounds is based on their differential partitioning between the stationary and mobile phases, driven primarily by polarity youtube.com. More polar compounds interact more strongly with the polar silica gel stationary phase and thus travel slower, resulting in lower Rf values. Less polar compounds have a weaker interaction with the stationary phase and travel faster with the solvent front, leading to higher Rf values youtube.com.
Visualization of spots on a TLC plate can be achieved through various methods. Compounds containing a chromophore can be detected under UV light, typically at 254 nm ucsb.edubeilstein-journals.orgrsc.org. Other common visualization techniques include using stains such as iodine vapor, 1% aqueous potassium permanganate, or 10% ethanolic phosphomolybdic acid, which can reveal a broader range of organic compounds ucsb.edubeilstein-journals.orgrsc.org.
Optimizing the solvent system is critical for achieving good separation in TLC. The goal is typically to find a solvent system where the desired compound has an Rf value around 0.3 ucsb.edurochester.edu. If a spot remains at the baseline (Rf 0.0), increasing the solvent polarity is necessary to encourage it to move ucsb.edu. Conversely, if a spot travels with the solvent front (Rf 1.0), decreasing the solvent polarity is required ucsb.edu. For this compound compounds, common solvent systems for silica gel TLC might include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol, with the exact ratio adjusted to optimize separation based on the specific compound's polarity beilstein-journals.orgrochester.edu.
TLC can indicate the presence of multiple components in a sample, as each distinct compound ideally appears as a separate spot with a unique Rf value youtube.com. However, compounds with similar polarities may co-spot, appearing as a single spot even if multiple compounds are present youtube.com. Analyzing a mixture alongside the starting material and a co-spotted sample can help confirm the identity of a product and assess reaction completion ucsb.edu.
Flash Column Chromatography for Purification
Flash column chromatography is a preparative chromatographic technique used for the purification of larger quantities of compounds compared to TLC. It utilizes a stationary phase, most commonly silica gel, packed into a glass column, and a mobile phase (solvent) that is driven through the column under positive pressure, typically air or nitrogen rochester.eduepfl.ch. This pressure allows for faster elution times compared to traditional gravity-driven column chromatography epfl.ch.
The principle of separation in flash column chromatography is the same as TLC: compounds partition between the stationary and mobile phases based on their polarity and interactions with the stationary phase youtube.com. The solvent system developed during TLC analysis is often used as a starting point for flash column chromatography, aiming for an Rf of approximately 0.3 for the target compound in TLC to ensure adequate separation on the column rochester.edu.
For the purification of this compound compounds, silica gel 60 (with a particle size typically between 40-63 µm) is a standard stationary phase beilstein-journals.org. The column is packed with a slurry of silica gel in the initial eluent or with dry silica followed by flushing with solvent rochester.eduepfl.ch. The crude sample is loaded onto the top of the silica bed, either dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel and loaded dry rochester.eduepfl.ch.
Elution is performed by passing the mobile phase through the column, typically starting with a less polar solvent system and gradually increasing the polarity (gradient elution) to elute compounds with increasing polarity beilstein-journals.orgrochester.edu. Fractions of the eluent are collected, and their composition is monitored using TLC epfl.ch. Fractions containing the desired this compound compound, as identified by TLC, are then combined and the solvent is removed, usually by rotary evaporation, to obtain the purified compound.
Factors influencing separation in flash column chromatography include the choice of stationary phase (e.g., silica gel, neutral alumina (B75360) hawach.com, or chiral stationary phases for enantiomers interchim.com), the solvent system composition and gradient, the column dimensions, and the flow rate rochester.eduepfl.ch. For compounds sensitive to acid, deactivated silica gel or a different solid phase like neutral alumina might be used rochester.eduhawach.com. Adding small amounts of modifiers like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds to the solvent system can sometimes improve separation, although caution is advised when concentrating solvents containing acidic modifiers rochester.edurochester.edu.
Elemental Analysis and Stoichiometric Verification
Elemental analysis is a quantitative technique used to determine the elemental composition of a pure chemical compound. For organic compounds containing carbon, hydrogen, and chlorine, as in the case of this compound, elemental analysis typically involves combustion analysis to determine the percentages of carbon, hydrogen, and chlorine by mass measurlabs.comelementar.com.
In combustion analysis, a precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. This process converts the carbon to carbon dioxide (CO2), hydrogen to water (H2O), and chlorine to hydrogen chloride (HCl) or other chlorine species measurlabs.com. The resulting gases are then swept through a series of traps or detectors that selectively absorb or measure the amounts of CO2, H2O, and chlorine-containing products measurlabs.comelementar.com. From the masses or signals obtained for each combustion product, the weight percentages of carbon, hydrogen, and chlorine in the original sample can be calculated.
For a compound with the molecular formula this compound, the theoretical mass percentages of each element can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.453 g/mol ), and oxygen (15.999 g/mol ). The molecular weight of this compound is approximately 230.73 g/mol nih.gov.
The theoretical elemental composition for this compound is:
Carbon (C): (12 * 12.011 g/mol ) / 230.73 g/mol ≈ 62.47%
Hydrogen (H): (19 * 1.008 g/mol ) / 230.73 g/mol ≈ 8.33%
Chlorine (Cl): (1 * 35.453 g/mol ) / 230.73 g/mol ≈ 15.37%
Oxygen (O): (2 * 15.999 g/mol ) / 230.73 g/mol ≈ 13.83%
Elemental analysis provides experimental values for the weight percentages of the elements present in the sample. By comparing these experimental percentages to the theoretical values calculated from the proposed molecular formula (this compound), the empirical formula of the compound can be verified rptu.de. Deviations between experimental and theoretical values can indicate impurities in the sample or an incorrect proposed formula pepolska.pl. For example, one study reported calculated elemental analysis for this compound as C, 62.5%; H, 8.3% and found experimental values of C, 62.1%; H, 8.1% rptu.de. These values are in close agreement, supporting the proposed formula.
Elemental analysis is a fundamental technique for confirming the purity and stoichiometry of synthesized or isolated this compound compounds. It provides essential data to complement information obtained from spectroscopic methods (such as NMR and MS, although these are outside the scope of this article) and chromatographic techniques.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon | 12.011 | 12 | 144.132 | 62.47 |
| Hydrogen | 1.008 | 19 | 19.152 | 8.33 |
| Chlorine | 35.453 | 1 | 35.453 | 15.37 |
| Oxygen | 15.999 | 2 | 31.998 | 13.83 |
| Total | 230.735 | 100.00 |
Table 2: Example of Elemental Analysis Results for a this compound Compound
| Element | Calculated (%) rptu.de | Found (%) rptu.de |
| Carbon | 62.5 | 62.1 |
| Hydrogen | 8.3 | 8.1 |
Reactivity and Mechanistic Studies of C12h19clo2 Compounds
Reactions Involving the Chloroformate Functional Group
Isomers of C12H19ClO2 containing a chloroformate group (-OCOCl) are characterized by the high reactivity of this functional moiety. The electron-withdrawing nature of the chlorine and the adjacent carbonyl oxygen renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The reactions of chloroformates are analogous to those of other acyl chlorides. wikipedia.org
Acylation Reactions
Chloroformates are effective acylating agents, capable of introducing an alkoxycarbonyl group into a substrate. This reactivity is central to their application in organic synthesis, including their use in creating protecting groups. wikipedia.orgnih.gov The general mechanism for these transformations is typically a nucleophilic addition-elimination pathway. youtube.com
Key acylation reactions include:
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, chloroformate isomers of this compound can acylate aromatic rings, forming aryl esters. organic-chemistry.orgwikipedia.org
Reaction with Carboxylic Acids: Chloroformates react with carboxylic acids to generate mixed anhydrides, which are themselves reactive intermediates in synthesis. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org
Reactions with Alcohols and Amines
The electrophilic carbonyl carbon of the chloroformate group readily reacts with common nucleophiles such as alcohols and amines. These reactions are fundamental in the synthesis of carbonates and carbamates, respectively. A base is often added to scavenge the HCl produced during the reaction. wikipedia.org
Reaction with Alcohols: When treated with an alcohol, a this compound chloroformate will yield a carbonate ester and HCl. wikipedia.orgframochem.com This transformation is a common method for synthesizing unsymmetrical carbonates.
Reaction with Amines: The reaction with primary or secondary amines produces N-substituted carbamates. wikipedia.orgframochem.com This reaction is widely employed, for instance, in peptide synthesis for the introduction of protecting groups like Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl). wikipedia.org
| Reactant | Product Type | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Carbonate Ester | R-OCOCl + R'-OH → R-OCO-OR' + HCl |
| Amine (R'-NH₂) | Carbamate | R-OCOCl + R'-NH₂ → R-OCO-NHR' + HCl |
| Carboxylic Acid (R'-COOH) | Mixed Anhydride | R-OCOCl + R'-COOH → R-OCO-O-COR' + HCl |
Reactions Involving Alkene and Alkyl Halide Moieties
Other isomers of this compound may contain alkene (C=C) and/or alkyl halide (C-Cl) functionalities. Their reactivity is defined by the characteristic reactions of these groups.
Nucleophilic Substitutions
The alkyl halide moiety within a this compound isomer can undergo nucleophilic substitution, where a nucleophile replaces the chloride leaving group. byjus.com The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the structure of the isomer (i.e., whether the chloride is attached to a primary, secondary, or tertiary carbon), the strength of the nucleophile, and the solvent conditions. youtube.comlibretexts.org
SN2 Reactions: A strong nucleophile attacking a sterically unhindered (primary or secondary) alkyl halide center would favor the SN2 pathway. This is a single-step concerted reaction that results in an inversion of stereochemistry at the reaction center. youtube.comorganic-chemistry.org
SN1 Reactions: A tertiary alkyl halide isomer, or a secondary one in the presence of a weak nucleophile and a polar protic solvent, would tend to react via the SN1 mechanism. This two-step process involves the formation of a planar carbocation intermediate, which can lead to a mixture of stereoisomers. organic-chemistry.orgmasterorganicchemistry.com Carbocation rearrangements are also possible if a more stable carbocation can be formed. masterorganicchemistry.com
Competition with elimination reactions (E1 and E2) is a significant consideration, especially with strong, bulky bases or at higher temperatures. masterorganicchemistry.commsu.edu
| Nucleophile | Resulting Functional Group |
|---|---|
| Hydroxide (HO⁻) | Alcohol (-OH) |
| Alkoxide (RO⁻) | Ether (-OR) |
| Cyanide (CN⁻) | Nitrile (-CN) |
| Azide (N₃⁻) | Azide (-N₃) |
| Ammonia (NH₃) | Amine (-NH₂) |
Nucleophilic Additions
While the characteristic reaction of simple alkenes is electrophilic addition, nucleophilic addition can occur if the double bond in the this compound isomer is activated by a nearby electron-withdrawing group, such as a carbonyl. This type of reaction is often referred to as a conjugate or Michael addition.
The mechanism involves the attack of a nucleophile on the β-carbon of the conjugated system. masterorganicchemistry.com This breaks the π-bond, with the electron density being pushed onto the electronegative atom of the activating group, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. libretexts.org
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies provide insight into the reaction pathways of these compounds. The solvolysis of chloroformates, in particular, has been a subject of such investigations, offering a model for nucleophilic substitution reactions in general. researchgate.net
Studies on neopentyl chloroformate, a structural analog, are particularly illustrative. nih.gov The solvolysis rates of this compound were measured in various solvents and analyzed using the extended Grunwald-Winstein equation, a tool for studying solvent effects on reaction rates. aliyuncs.com
The findings from these studies suggest two competing mechanisms depending on the solvent environment:
Addition-Elimination Pathway: In most solvents, the reaction proceeds via a bimolecular addition-elimination mechanism. This pathway is supported by the large negative entropies of activation and the sensitivity of the reaction rate to solvent nucleophilicity. aliyuncs.com The nucleophilic solvent first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion.
Ionization Pathway (SN1-like): In solvents with high ionizing power and low nucleophilicity, such as mixtures rich in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a different mechanism is proposed. nih.gov Evidence suggests a shift towards a dissociative or ionization pathway. For neopentyl chloroformate, it is believed that a 1,2-methyl shift occurs concurrently with ionization, leading to the formation of a more stable tertiary carbocation. This pathway is favored in environments that can stabilize the cationic intermediate but are poor at providing nucleophilic assistance. nih.gov
| Reaction Pathway | Key Characteristics | Favored Conditions |
|---|---|---|
| Addition-Elimination (Bimolecular) | Single step (concerted) or two-step with tetrahedral intermediate. Sensitive to solvent nucleophilicity. | Most common solvents (e.g., alcohols, acetone-water). |
| Ionization (Unimolecular) | Proceeds through a carbocation intermediate. Potential for rearrangements. Sensitive to solvent ionizing power. | Highly ionizing, poorly nucleophilic solvents (e.g., aqueous HFIP). |
Derivatization Reactions and Functional Group Interconversions of this compound Compounds
The chemical formula this compound encompasses a variety of isomers, with the reactivity of each being dictated by the specific arrangement of atoms and the nature of the functional groups present. For the purpose of this discussion, we will focus on a representative structure that aligns with this formula: chloromethyl undecanoate . This compound, an ester of undecanoic acid, features a reactive chloromethyl group attached to the ester oxygen, making it a versatile precursor for a range of derivatization reactions and functional group interconversions. These transformations are pivotal for creating new molecules with potentially altered physical, chemical, and biological properties.
The primary sites for reactivity in chloromethyl undecanoate are the electrophilic carbonyl carbon of the ester and the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution.
Nucleophilic Substitution at the Chloromethyl Group
The chlorine atom in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a diverse array of derivatives.
A key example is the reaction with nucleophiles such as phenoxides. For instance, the reaction of a chloromethyl alkanoate with sodium 4-cyanophenoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 150-160 °C) can yield the corresponding (4-cyanophenoxy)methyl undecanoate. This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride ion.
Table 1: Nucleophilic Substitution of Chloromethyl Alkanoates with Sodium 4-Cyanophenoxide
| Reactant | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Chloromethyl undecanoate | Sodium 4-cyanophenoxide | DMF | 150-160 | (4-cyanophenoxy)methyl undecanoate | Moderate to Good |
Note: Yields are generalized based on similar reported reactions and may vary based on specific conditions.
Reactions at the Ester Functional Group
The ester functional group in chloromethyl undecanoate can undergo several characteristic transformations, including hydrolysis, transesterification, reduction, and reaction with organometallic reagents.
Hydrolysis
Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under either acidic or basic conditions. For chloromethyl undecanoate, hydrolysis would yield undecanoic acid and chloromethanol (B13452849). However, chloromethanol is unstable and would likely decompose. The kinetics of hydrolysis for similar chloroalkyl esters have been studied, revealing that the reaction mechanism can be complex and influenced by the solvent and the concentration of acid or base.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting chloromethyl undecanoate with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl undecanoate and chloromethanol. The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products.
Reduction to Alcohols
The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction of chloromethyl undecanoate with LiAlH₄ would reduce the ester to undecanol. It is important to note that the chloromethyl group may also be susceptible to reduction, potentially leading to a mixture of products. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, though its reactivity can be enhanced with certain additives or under specific conditions. For instance, the combination of NaBH₄ and CaCl₂ has been used for ester reductions under mild conditions.
Table 2: Reduction of Alkanoate Esters
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| Chloromethyl undecanoate | LiAlH₄ | Diethyl ether or THF | Undecanol |
| Generic Ester | NaBH₄/CaCl₂ | THF/alcohol | Primary Alcohol |
Note: The reaction with LiAlH₄ requires a subsequent aqueous workup to protonate the resulting alkoxide.
Reaction with Grignard Reagents
Grignard reagents (R-Mg-X) are potent nucleophiles that react with esters to form tertiary alcohols. masterorganicchemistry.com The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and after an acidic workup, a tertiary alcohol is formed where two of the alkyl groups are derived from the Grignard reagent. masterorganicchemistry.comyoutube.com
For example, the reaction of chloromethyl undecanoate with two equivalents of methylmagnesium bromide (CH₃MgBr) would be expected to yield, after workup, 2-methyl-2-dodecanol. The chloromethyl group might also react with the Grignard reagent, leading to potential side products.
Table 3: Reaction of Esters with Grignard Reagents
| Ester | Grignard Reagent (Excess) | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Chloromethyl undecanoate | Methylmagnesium bromide | 2-Dodecanone | 2-Methyl-2-dodecanol |
Note: The formation of the tertiary alcohol is the major pathway when an excess of the Grignard reagent is used.
Summary of Derivatization Reactions
The dual reactivity of a compound like chloromethyl undecanoate allows for a wide range of derivatization and functional group interconversion reactions. These transformations are fundamental in synthetic organic chemistry for the creation of novel molecules from readily available starting materials. The choice of reagents and reaction conditions allows for the selective modification of either the chloromethyl group or the ester functionality, providing a powerful toolkit for chemical synthesis.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for C12h19clo2
Theoretical Frameworks of SAR and QSAR Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and toxicology. pharmacy180.com SAR is a qualitative approach that links the presence or absence of specific structural features of a molecule to its biological activity. gardp.orgijpsr.com This method allows medicinal chemists to determine which chemical groups are responsible for a molecule's effects, enabling rational modifications to enhance potency or reduce toxicity. gardp.orgwikipedia.org
QSAR advances this concept by establishing mathematical relationships between a molecule's chemical structure and its biological activity. wikipedia.orgcreative-proteomics.com This quantitative approach models the biological activity as a function of physicochemical and structural properties, which are numerically represented as "descriptors". wikipedia.org The fundamental equation of a QSAR model can be expressed as:
Activity = f (Molecular Descriptors) + error wikipedia.org
These models are powerful tools for predicting the activity of novel compounds, prioritizing candidates for synthesis and testing, and gaining a deeper understanding of the mechanisms of action. wikipedia.orgspringernature.com
Computational Approaches in SAR/QSAR Modeling
The development of robust QSAR models relies on sophisticated computational techniques to translate molecular structures into numerical data and then to build predictive statistical models. nih.gov
Molecular Descriptors and Their Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com The process of transforming chemical information into these useful numbers is a critical step in any QSAR study. osdd.net Thousands of descriptors can be calculated, and they are often categorized by their dimensionality.
0D & 1D Descriptors: These are the simplest descriptors, derived from the molecular formula or lists of fragments. Examples include molecular weight, atom counts, and counts of specific functional groups. hufocw.org
2D Descriptors: Derived from the 2D representation of a molecule, these descriptors encode information about topology and connectivity. Examples include connectivity indices and topological polar surface area (TPSA). hufocw.orgnih.gov
3D Descriptors: These descriptors are calculated from the 3D coordinates of a molecule and describe its spatial properties, such as molecular volume, surface area, and shape. hufocw.orgnih.gov
4D & 5D Descriptors: More advanced models incorporate a fourth dimension, which considers an ensemble of different conformations of the molecule, and a fifth dimension, which can represent various induced-fit models. hufocw.org
Below is an interactive table showcasing a hypothetical set of calculated molecular descriptors for an isomer of C12H19ClO2.
Statistical Methods (e.g., PCA, MLR, MNLR, ANN)
Once descriptors are calculated, various statistical methods are employed to build the QSAR model. buecher.deslideshare.net The choice of method depends on the complexity of the data and the nature of the relationship between the descriptors and the biological activity. buecher.de
Principal Component Analysis (PCA): Often used as a preliminary step, PCA is a dimensionality reduction technique that helps to identify the most important patterns in large datasets of descriptors and reduce multicollinearity. creative-proteomics.comnih.gov
Multiple Linear Regression (MLR): MLR is a straightforward method used to model a linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). creative-proteomics.comnih.gov While easy to interpret, it assumes a linear relationship which may not always be the case. nih.govnih.gov
Multiple Non-Linear Regression (MNLR): This method is used when the relationship between the molecular descriptors and the biological activity is non-linear.
Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the brain. creative-proteomics.com They are capable of modeling highly complex and non-linear relationships, making them powerful tools for QSAR studies. creative-proteomics.combuecher.de
The following table provides a comparison of these common statistical methods.
Deep Learning Architectures for Predictive Modeling
Deep learning, a subfield of machine learning, utilizes neural networks with many layers (deep neural networks) and has shown great promise in QSAR modeling. springernature.com These advanced architectures can automatically learn relevant features from molecular representations, sometimes bypassing the need for traditional descriptor calculation. nih.govfrontiersin.org
Convolutional Neural Networks (CNNs): Often applied to 2D or 3D images of molecular structures, CNNs can capture spatial features relevant to biological activity. nih.gov
Recurrent Neural Networks (RNNs), including Long Short-Term Memory (LSTM) networks: These are well-suited for sequential data, such as the SMILES (Simplified Molecular-Input Line-Entry System) representation of a molecule. frontiersin.orgnih.gov They can learn patterns from this linear notation to predict properties. frontiersin.org
The integration of deep learning is pushing the boundaries of predictive accuracy in toxicology and drug discovery. biorxiv.org
Ligand-Based Drug Design and Fragment Replacement Strategies Applied to this compound Derivatives
When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become essential. nih.govsygnaturediscovery.com These methods rely on the information from a set of molecules known to be active. sygnaturediscovery.com
One key technique is fragment replacement , also known as scaffold hopping. sygnaturediscovery.com This strategy involves systematically replacing parts of a known active molecule (a "lead compound") with other chemical fragments. springernature.com The goal is to discover new core structures (scaffolds) that maintain or improve biological activity while potentially enhancing other properties like synthetic accessibility or novelty for intellectual property purposes. sygnaturediscovery.com For a series of this compound derivatives, this could involve replacing the chlorinated phenoxy group or modifying the isooctyl ester chain to explore how these changes affect the compound's interaction with its biological target. springernature.com
The table below illustrates hypothetical fragment replacement strategies for a this compound derivative.
Correlation of Structural Features with Specific Biological Activities (General Principles)
The ultimate goal of a QSAR study is to understand how specific, quantifiable structural features influence a molecule's biological activity. pnas.orgnih.gov This correlation provides the predictive power of the model and offers insights for designing new, improved molecules. gardp.org Three major classes of properties are consistently found to be critical:
Lipophilicity: Often quantified by the octanol-water partition coefficient (LogP), this property describes a molecule's affinity for fatty or non-polar environments. It is crucial for processes like membrane permeation and reaching a target site within an organism. The relationship between LogP and activity is often parabolic, meaning there is an optimal level of lipophilicity.
Electronic Properties: The distribution of electrons in a molecule governs how it interacts with its biological target. Descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) quantify these effects. ucsb.edu For a compound like this compound, the electron-withdrawing nature of the chlorine atom significantly influences its electronic profile.
Steric Properties: The size and shape of a molecule determine how well it can fit into a receptor's binding site. nih.gov Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft parameters) are used to quantify these spatial characteristics. The bulky isooctyl group in certain this compound isomers would be a dominant steric feature.
A summary of these structure-activity correlations is provided in the table below.
Metabolic Pathways and Biotransformation of C12h19clo2
Elucidation of Metabolic Pathways Using Isotopic Labeling
Isotopic labeling is a powerful technique employed to trace the metabolic fate of a compound within a biological system. This method involves replacing one or more atoms in the molecule with an isotope of the same element, such as using carbon-14 (B1195169) (¹⁴C) or hydrogen-2 (²H, deuterium). nih.govchemspider.comnih.govnih.gov By tracking the labeled atoms or their decay products, researchers can follow the compound's absorption, distribution, metabolism, and excretion, as well as identify metabolic intermediates and final products. nih.govnih.gov
For instance, studies using ¹⁴C-labeled compounds allow for highly sensitive detection of the parent compound and its metabolites in various biological matrices. nih.gov The incorporation of stable isotopes, such as ¹³C or ¹⁵N, coupled with mass spectrometry, enables the quantification and structural elucidation of metabolites by observing characteristic mass shifts. nih.govnih.gov While the outline specifically mentions ¹⁴C-Chloroacetate as an example of isotopic labeling libretexts.org, this refers to the labeling technique itself, often applied to various chlorinated compounds, rather than a specific reported study on C12H19ClO2. Specific research employing isotopic labeling to delineate the metabolic pathways of this compound was not found in the consulted literature.
In Vitro Metabolic Models
In vitro metabolic models are essential tools for studying the biotransformation of compounds under controlled laboratory conditions. These models utilize biological components such as liver microsomes, S9 fractions, or isolated hepatocytes to mimic the metabolic processes occurring in vivo. acs.orggoogle.comnih.gov
Hepatocytes, intact liver cells, provide a comprehensive model as they contain the full complement of Phase I and Phase II metabolizing enzymes, allowing for the study of both oxidative and conjugative metabolic reactions. google.comnih.gov Liver microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), making them suitable for investigating oxidative metabolism. google.comnih.gov S9 fractions contain both microsomal and cytosolic enzymes, offering a broader range of metabolic activities, including some Phase II conjugations like sulfation and glutathione (B108866) conjugation. nih.gov
These in vitro systems allow for the identification of potential metabolites, determination of metabolic stability (clearance rate), and investigation of enzyme kinetics and reaction phenotyping. acs.orggoogle.com While these models are routinely used in drug and agrochemical research, specific published studies detailing the application of hepatocytes or microsomes to investigate the metabolism of this compound were not identified in the search results.
Enzymatic Biotransformations and Metabolite Identification
Enzymatic biotransformation is the process by which enzymes in biological systems catalyze chemical reactions that alter the structure of a compound, leading to the formation of metabolites. google.comnih.govepo.org Identifying these metabolites and the enzymes responsible is crucial for understanding a compound's metabolic fate. google.comepo.org Analytical techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC), are widely used for metabolite identification and structural elucidation. google.comepo.org High-resolution MS provides accurate mass measurements, while tandem MS (MS/MS) provides fragmentation patterns that help in determining the structure of metabolites. google.com
Metabolite identification involves comparing analytical data from samples containing the compound and biological matrices (e.g., enzyme incubations, biological fluids) with control samples to detect new peaks corresponding to metabolites. epo.org Further analysis, including comparison with synthesized standards or the use of computational tools, helps confirm metabolite structures. google.comenzyme-database.org
Specific enzymatic biotransformations for this compound were not detailed in the search results. However, based on the chemical structure of this compound (which could encompass various isomers with different functional groups like esters, double bonds, and a chlorine atom), several types of enzymatic reactions could potentially occur, including oxidative and hydrolytic pathways.
Oxidative Pathways
Oxidative metabolism, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), is a major route for the biotransformation of many organic compounds. These enzymes can introduce oxygen atoms into the molecule, leading to hydroxylation, epoxidation, N-oxidation, S-oxidation, and dealkylation reactions. The specific sites of oxidation are determined by the structure of the compound and the regioselectivity of the metabolizing enzymes. While oxidative biotransformations are well-established for many organohalogen compounds, specific oxidative pathways for this compound were not found in the consulted literature.
Hydrolytic Pathways
Hydrolytic pathways involve the cleavage of chemical bonds through the addition of water, catalyzed by hydrolytic enzymes such as esterases, amidases, and epoxide hydrolases. Compounds containing ester or amide linkages are susceptible to hydrolysis. For example, Linalyl acetate (B1210297) (C12H20O2), a compound with a similar carbon skeleton and an ester group, is known to undergo hydrolysis catalyzed by esterases. The potential for hydrolytic biotransformation of this compound would depend on the presence of hydrolyzable functional groups within its specific isomeric structure. However, specific hydrolytic pathways for this compound were not described in the search results.
Comparative Analysis with Metabolism of Related Organohalogen Compounds (e.g., Clomazone)
Comparing the metabolism of this compound with that of related organohalogen compounds, such as Clomazone (C12H14ClNO2), can provide insights into potential biotransformation routes, although direct comparisons are limited by the lack of specific data for this compound.
Clomazone, a herbicide, undergoes metabolic activation to its herbicidally active form, 5-ketoclomazone. Studies in plants like Echinochloa phyllopogon have shown that oxidative biotransformations, particularly hydroxylation of the isoxazolidinone ring, are involved in Clomazone metabolism and can contribute to herbicide resistance. The major metabolites of Clomazone in this species resulted from monohydroxylation and dihydroxylation. In soybean plants, a proposed metabolic pathway for Clomazone also involves hydroxylation and further transformations.
While both this compound and Clomazone contain chlorine atoms and are organic compounds, their distinct structural features (e.g., presence of an ester group and different ring systems in some this compound isomers compared to the isoxazolidinone ring in Clomazone) would likely lead to different primary metabolic pathways and metabolite profiles. Without specific metabolic data for this compound, a detailed comparative analysis of specific enzymatic transformations and metabolite structures is not possible.
Computational Prediction of Metabolic Fates
Computational methods are increasingly used to predict the metabolic fates of chemical compounds, complementing experimental studies. These in silico tools utilize algorithms based on known enzymatic reactions, chemical structure, and machine learning to predict potential sites of metabolism, likely metabolic transformations, and the structures of resulting metabolites.
Various computational platforms and software are available that can predict Phase I and Phase II metabolic routes, including oxidation, reduction, hydrolysis, and conjugation. These tools can assist in prioritizing potential metabolites for experimental identification and can be particularly useful when experimental data is limited.
While computational models could be applied to predict the metabolic fate of this compound based on its structure, specific published computational predictions for this particular compound were not found in the search results. The accuracy of these predictions depends on the availability of relevant training data and the complexity of the molecule.
General principles of environmental chemistry dictate that organic compounds can undergo various degradation processes in the environment. These include abiotic pathways such as photolysis (degradation by light) and hydrolysis (degradation by reaction with water), and biotic pathways primarily mediated by microorganisms (biodegradation). The extent and rate of these processes are highly dependent on the specific chemical structure of the compound and the prevailing environmental conditions (e.g., light intensity, pH, temperature, presence of microorganisms, soil type, organic matter content). Similarly, the sorption and mobility of a compound in soil and water are influenced by its physical-chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as the characteristics of the environmental matrix epa.govtaylorfrancis.comresearchgate.netgoogle.compce.parliament.nz.
Without specific experimental data or detailed research findings for this compound, it is not possible to provide a thorough and scientifically accurate description of its environmental fate and degradation pathways as outlined in the request. The search results provided general information about environmental fate processes thieme-connect.denih.gov and touched upon the fate of other, structurally different compounds epa.govnih.gov.
Therefore, while the theoretical framework for environmental degradation and transport exists, compound-specific data for this compound is required to fulfill the detailed requirements of the provided outline.
Environmental Fate and Degradation of C12h19clo2
Volatilization Potential
Volatilization is the process by which a substance moves from a condensed phase (liquid or solid) into the gas phase. For chemicals in water or soil, volatilization into the atmosphere is an important removal pathway, depending on the compound's properties and environmental conditions like temperature, wind speed, and surface area. The potential for a chemical to volatilize from water is primarily determined by its Henry's Law constant (HLC), while volatilization from soil is influenced by its vapor pressure and affinity for soil particles (sorption). epa.govepa.govwikipedia.orgcopernicus.org
Henry's Law constant is defined as the ratio of the concentration of a chemical in the gas phase to its concentration in the aqueous phase at equilibrium. A high Henry's Law constant indicates a greater tendency for the chemical to partition into the air from water. wikipedia.orgcopernicus.orgck12.orghenrys-law.orglibretexts.org Vapor pressure is the pressure exerted by the vapor of a substance in equilibrium with its condensed phase at a given temperature; higher vapor pressure generally correlates with higher volatility. omnicalculator.comedtechbooks.orgdtic.mil
Specific measured data for the vapor pressure or Henry's Law constant of the compound C12H19ClO2 (e.g., 4-Chloropent-1-enyl hept-6-enoate) were not found in the consulted literature. Therefore, a definitive assessment of its volatilization potential based on empirical data is not possible at this time. In the absence of measured values, these parameters can sometimes be estimated based on the chemical structure, but such estimations provide only an indication of potential behavior.
Environmental Accumulation and Distribution Patterns
The distribution of a chemical compound among different environmental compartments and its potential to accumulate in organisms are largely influenced by its lipophilicity (tendency to dissolve in fats and oils) and its affinity for organic matter in soil and sediment. These properties are often quantified by the octanol-water partition coefficient (Kow) and the organic carbon partition coefficient (Koc). epa.govchemsafetypro.comepa.govdss.go.thyoutube.com
The octanol-water partition coefficient (Kow) is the ratio of a chemical's concentration in octanol (B41247) (a lipophilic solvent) to its concentration in water at equilibrium. The logarithm of Kow (log Kow) is commonly used, with higher values indicating greater lipophilicity and a higher potential for bioaccumulation in fatty tissues of organisms. epa.govepa.gov The organic carbon partition coefficient (Koc) describes the ratio of the concentration of a chemical adsorbed to the organic carbon in soil or sediment to its concentration in the surrounding water. A high Koc value suggests that the chemical is likely to bind strongly to soil and sediment particles, reducing its mobility in soil and its concentration in the water phase. epa.govchemsafetypro.comdss.go.thyoutube.com
For the compound 4-Chloropent-1-enyl hept-6-enoate (this compound, CID 173414507), a computed XLogP3 value of 3.7 is available. nih.gov XLogP3 is an estimated log Kow. A log Kow value of 3.7 suggests that the compound is moderately lipophilic. Based on this estimated value, this compound would be expected to have some potential for partitioning from water into organic phases, including soil organic matter, sediment, and potentially the lipids of organisms. chemsafetypro.comdss.go.thyoutube.com
However, specific measured Kow, Koc, or bioconcentration factor (BCF) data for this compound were not found in the consulted sources. Therefore, while the estimated log Kow provides an indication of its partitioning behavior, detailed distribution and accumulation patterns in various environmental matrices (water, soil, sediment, air, biota) cannot be definitively described without empirical data.
Environmental persistence, which is determined by the rates of degradation processes such as hydrolysis, photolysis, and biodegradation, also plays a significant role in accumulation. If a compound is resistant to degradation, it will persist longer in the environment, increasing the potential for accumulation and wider distribution. Information on the specific degradation pathways and rates for this compound was not available in the search results.
Future Research Directions for C12h19clo2
Exploration of Novel Synthetic Routes and Catalytic Systems
Future research in the synthesis of C12H19ClO2 isomers is expected to focus on developing more efficient, selective, and sustainable routes. This includes the exploration of novel catalytic systems, such as transition metal catalysis, organocatalysis, biocatalysis, photocatalysis, and electrocatalysis, to achieve desired structural outcomes with improved atom economy and reduced waste neuroquantology.comthepharmajournal.comacs.orgsolubilityofthings.comekb.egmdpi.com. The application of green chemistry principles, such as the use of renewable feedstocks and milder reaction conditions, will be a key driver neuroquantology.comsolubilityofthings.com. Advances in flow chemistry and automation are also anticipated to enable rapid optimization and scaling of synthetic processes for specific this compound isomers neuroquantology.comsolubilityofthings.com. Research may involve designing catalysts that can selectively form or transform specific functional groups present in these isomers, such as the chloroformate, ester, alkene, or alkyl chloride moieties.
Expected data in this area would include reaction yields, enantiomeric or diastereomeric ratios (if applicable), catalyst turnover numbers (TON) and frequencies (TOF), reaction kinetics, and data from life cycle assessments (LCA) comparing different synthetic routes.
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Future research will require the development and application of highly sensitive and selective analytical techniques for the detection and quantification of this compound isomers at trace levels in various complex matrices, including environmental samples (water, soil, air) and potentially biological systems ufz.defastercapital.comuniv-rennes.frfrontiersin.orgslideshare.net. This will involve advancements in chromatographic methods, such as gas chromatography (GC), liquid chromatography (LC), supercritical fluid chromatography (SFC), and hydrophilic interaction liquid chromatography (HILIC), coupled with high-resolution mass spectrometry (HRMS/MS) ufz.defastercapital.comfrontiersin.org. Research will also focus on developing methods for the identification and profiling of metabolites or degradation products of this compound isomers, which is crucial for understanding their fate and potential impact ufz.deuniv-rennes.fr. Given that some this compound isomers are chloroformates used as derivatization agents, research may also explore new analytical applications of these compounds or methods to detect their residues wikipedia.org.
Data generated would include chromatograms, mass spectra (including fragmentation patterns), retention times, calibration curves for quantification, and identification of unknown peaks corresponding to transformation products.
In-depth Mechanistic Understanding of Key Transformations
Research findings would include proposed reaction pathways, transition state structures and energies, kinetic parameters (rate constants, activation energies), identification of intermediates, and computational modeling data supporting mechanistic hypotheses.
Development of Predictive Computational Models for Structure-Activity Relationships
Given the existence of multiple this compound isomers, computational chemistry, particularly the development of quantitative structure-activity relationship (QSAR) models, will be a significant area of future research longdom.orgscholarsresearchlibrary.comresearchgate.netnih.govnih.gov. These models will aim to correlate the structural features of different this compound isomers with their physicochemical properties, reactivity, potential biological activities, or environmental fate parameters longdom.orgscholarsresearchlibrary.comnih.gov. Future work will involve developing more sophisticated computational descriptors and modeling algorithms, potentially incorporating machine learning and artificial intelligence, to improve the accuracy and predictive power of these models longdom.orgscholarsresearchlibrary.com. This will enable the prediction of properties for uncharacterized isomers and guide the design of new compounds with desired attributes while minimizing undesirable ones.
Data tables in this area would present molecular descriptors, experimental property values, predicted property values from models, statistical parameters evaluating model performance (e.g., R², Q², RMSE), and applicability domains of the models.
Comprehensive Environmental Impact Assessments and Remediation Strategies
Future research will focus on conducting comprehensive environmental impact assessments for this compound isomers, evaluating their persistence, mobility, bioaccumulation potential, and toxicity nih.govnumberanalytics.comipgp.fr. This will involve studying their fate and transport in different environmental compartments and investigating their transformation pathways under relevant conditions nih.govitrcweb.org. Furthermore, research will be directed towards developing effective remediation strategies for contaminated sites numberanalytics.comipgp.frresearchgate.net. This could include the exploration of advanced oxidation processes, bioremediation techniques utilizing specific microorganisms, or other chemical or physical methods tailored to degrade or remove this compound isomers from water, soil, or air nih.govnumberanalytics.comresearchgate.net. Research will also assess the efficacy and sustainability of these remediation technologies.
Expected data would include environmental concentrations, half-lives in different media (water, soil, air), biodegradation rates, adsorption/desorption coefficients, bioaccumulation factors, toxicity data (if within the scope of environmental assessment), and efficiency data for various remediation techniques (e.g., removal percentages, degradation rates).
Q & A
Q. How can researchers integrate computational and experimental data to study C₁₂H₁₉ClO₂’s reactivity?
- Methodological Answer :
- Molecular Modeling : Use Gaussian or ORCA for transition-state simulations of reaction mechanisms .
- Data Fusion : Combine DFT-predicted activation energies with experimental kinetic data via Bayesian statistics .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
